

Quantitative Structure-Activity Relationship (QSAR) Studies of Branched Alkanes: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methylheptadecane

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The study of branched alkanes using Quantitative Structure-Activity Relationship (QSAR) models is crucial for predicting their physicochemical properties and toxicological profiles. This guide provides a comparative analysis of various QSAR models applied to branched alkanes, focusing on the prediction of boiling points and toxicity. It includes detailed experimental protocols for key assays and visual workflows to elucidate the methodologies.

Comparison of QSAR Models for Boiling Point Prediction of Branched Alkanes

The boiling point is a fundamental physicochemical property of branched alkanes that is significantly influenced by their molecular structure. QSAR models have been extensively developed to predict this property, with a strong emphasis on topological descriptors that capture the degree of branching.

Model Reference	Dataset	Molecular Descriptors	Statistical Method	Model Performance (R ²)
New model for predicting boiling points of alkanes[1]	Alkanes up to order 12	Conduction (a novel graph parameter)	Single-variable model	0.7516, 0.7898, 0.6488 (for three test sets)
QSPR analysis of Alkanes with certain degree based topological indices[2]	Alkanes	Randić index (R(G)), Atom-bond connectivity index (ABC(G)), Forgotten topological index (F(G)), Reduced reciprocal Randić index (RR(G))	Linear and Quadratic Models	R(G) Linear: Not specified, R(G) Quadratic: Not specified; ABC(G) Linear: Not specified, ABC(G) Quadratic: Not specified; F(G) Linear: Not specified, F(G) Quadratic: Not specified; RR(G) Linear: Not specified, RR(G) Quadratic: Not specified
Prediction of boiling points of organic compounds by QSPR tools[3]	80 alkanes	Electro-negativity topological descriptors (YC, WC), Path number parameter (P3)	Not specified	High-quality prediction models evidenced by coefficient of determination (R ²)
A QSPR study of normal boiling point of organic compounds	170 aliphatic alkanes	Constitutional descriptors (CON),	Multiple Linear Regression (MLR), Partial	CON: R ² = 0.950, CI: R ² = 0.969

(aliphatic
alkanes) using
molecular
descriptors[4]

Connectivity
indices (CI)

Least Squares
(PLS)

Correlation of Boiling Points with Molecular Structure[5]	298 diverse organic compounds	Bulk cohesiveness descriptor (GI1/3), Area- weighted surface charge of hydrogen- bonding donor atoms, Most negative atomic partial charge, Number of chlorine atoms	Comprehensive Descriptors for Structural and Statistical Analysis (CODESSA)	Two-parameter model: $R^2 =$ 0.9544; Four- parameter model: $R^2 =$ 0.9732

Comparison of QSAR Models for Toxicity Prediction of Branched Alkanes

Predicting the toxicity of branched alkanes is essential for environmental risk assessment and drug development. QSAR models for toxicity often incorporate a wider range of descriptors, including those related to hydrophobicity and electronic properties.

Model Reference	Endpoint	Dataset	Molecular Descriptors	Statistical Method	Model Performance
QSAR model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives[6]	Predicted No-Effect Concentrations (PNECs)	51 petroleum hydrocarbons and their derivatives (including alkanes)	Autocorrelation descriptors, Information index descriptors, Barysz matrix descriptors, Burden modified eigenvalues descriptors, BCUT descriptor	Multiple Linear Regression (MLR)	$R^2 = 0.89-0.95$, $Q^2_{LOO} = 0.66-0.89$, $Q^2_{F1} = 0.62-0.78$, $Q^2_{F2} = 0.60-0.73$
Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols[7]	Acute Inhalation Toxicity (LC50)	Alkanes and aliphatic alcohols in rodents	Octanol-air partition coefficient	Regression analysis	Linear relationship between lethal toxicity and the octanol-air partition coefficient

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of QSAR models. Below are summaries of key experimental protocols for determining the activity/property data used in the development of such models.

Boiling Point Determination

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure at sea level (1 atmosphere).

Methodology:

- **Apparatus:** A distillation flask, a condenser, a thermometer, a heating mantle, and a receiving flask.
- **Procedure:**
 - The liquid alkane is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
 - The heating mantle is used to heat the flask gently.
 - As the liquid boils, the vapor rises and enters the condenser, where it is cooled and condenses back into a liquid.
 - The temperature is recorded when the liquid is distilling at a steady rate and the thermometer reading is constant. This temperature is the boiling point.
- **Data Collection:** The temperature is recorded to the nearest 0.1 °C. The atmospheric pressure should also be recorded, and a correction can be applied if it deviates significantly from 1 atmosphere.

Acute Oral Toxicity Testing (OECD Test Guideline 423)

This method is used to assess the acute oral toxicity of a substance.

Methodology:

- **Test Animals:** Typically, fasted female rats are used.
- **Dosage:** A single dose of the test substance is administered by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- **Procedure:**

- A group of three fasted female rats is dosed at the selected starting dose.
- The animals are observed for signs of toxicity and mortality for up to 14 days.
- If no mortality occurs at the starting dose of 2000 mg/kg, the LD50 is determined to be greater than 2000 mg/kg, and no further testing is needed.
- If mortality occurs, the test is repeated with a lower dose level in another group of animals.
- Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.

Chronic Aquatic Toxicity Testing with Daphnids (OECD Test Guideline 211)

This test evaluates the chronic effects of a substance on the reproduction of *Daphnia magna*.

Methodology:

- Test Organism: *Daphnia magna* neonates (<24 hours old).
- Test Substance Preparation: The test substance is dissolved in the test medium to create a series of concentrations. For poorly soluble substances like branched alkanes, a water accommodated fraction (WAF) or passive dosing methods may be used.
- Procedure:
 - Ten replicates, each containing one neonate, are used for each test concentration and the control.^[8]
 - The daphnids are exposed to the test substance for 21 days.
 - The test medium is renewed every two to three days.
 - Observations for immobilization and the number of live offspring produced are made daily.^[8]

- Data Collection: The primary endpoint is the total number of live young produced per parent animal that survives the entire test. The results are used to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Mandatory Visualizations

QSAR Workflow

The following diagram illustrates the typical workflow of a quantitative structure-activity relationship study.

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